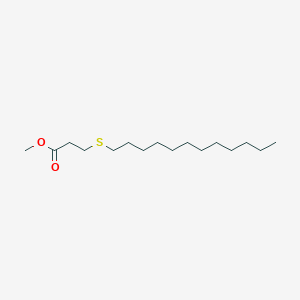
Methyl 3-(laurylthio)propionate
描述
Methyl 3-(laurylthio)propionate is a useful research compound. Its molecular formula is C16H32O2S and its molecular weight is 288.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Methyl 3-(laurylthio)propionate is an ester compound characterized by a laurylthio group, which imparts unique properties suitable for various applications. Its chemical formula is , and it has a molecular weight of approximately 218.36 g/mol. The presence of the thioether functional group enhances its stability and reactivity in different chemical environments.
Applications in Material Science
1. Light Stabilizers
One of the primary applications of this compound is as a component in light stabilizer compositions. These stabilizers are crucial for enhancing the durability of polyolefin resins used in automotive and construction materials. The compound helps protect against photodegradation, thereby extending the lifespan of products such as instrument panels and bumpers .
2. Chemical Synthesis
This compound serves as a precursor for synthesizing other thioether compounds. For instance, it can be utilized to produce tetrakis[methylene-3-(laurylthio)propionate]methane, which has applications in creating resilient thermoplastic resins . This property makes it valuable in the development of new materials with enhanced mechanical properties.
Applications in Biochemical Research
1. Microbial Studies
In biochemical research, this compound has been employed to study the metabolism of sulfur-containing compounds by various microorganisms. For example, it plays a role in understanding the catabolism pathways of methionine in cheese-related bacteria, which is essential for flavor development in dairy products .
2. Environmental Studies
The compound is also significant in environmental microbiology, where it aids in investigating the demethylation processes of dimethylsulfoniopropionate (DMSP) by marine bacteria. This research contributes to understanding sulfur cycling in marine ecosystems .
Case Study 1: Light Stabilizer Composition
A study on the formulation of light stabilizers incorporating this compound demonstrated improved weatherability and UV resistance compared to traditional stabilizers. The results indicated that products containing this compound exhibited significantly lower degradation rates under simulated sunlight exposure .
Case Study 2: Microbial Metabolism
Research involving lactococci showed that this compound was instrumental in elucidating methionine catabolism pathways. The findings revealed that this compound facilitated the production of flavor compounds during cheese fermentation processes, highlighting its importance in food science .
属性
CAS 编号 |
19759-75-2 |
|---|---|
分子式 |
C16H32O2S |
分子量 |
288.5 g/mol |
IUPAC 名称 |
methyl 3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-2/h3-15H2,1-2H3 |
InChI 键 |
VSIGYUOJAOCSKU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCC(=O)OC |
规范 SMILES |
CCCCCCCCCCCCSCCC(=O)OC |
Key on ui other cas no. |
19759-75-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














